

N-Benzylphthalimide: A Comprehensive Technical Guide to its Molecular Structure and Conformation

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Compound of Interest

Compound Name: *N-Benzylphthalimide*

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Abstract

N-Benzylphthalimide (NBPT), a derivative of phthalimide, is a compound of significant interest in synthetic organic chemistry and medicinal chemistry due to its versatile applications as a synthetic intermediate and its potential biological activities.^{[1][2]} This technical guide provides an in-depth analysis of the molecular structure and conformation of **N-Benzylphthalimide**, drawing upon crystallographic and spectroscopic data. The document presents a detailed summary of its structural parameters, experimental protocols for its synthesis and characterization, and visual representations of its structural features and synthetic pathways.

Molecular Structure and Conformation

N-Benzylphthalimide, with the chemical formula $C_{15}H_{11}NO_2$, is characterized by a distinctive non-planar, "roof-shaped" geometry.^{[1][2][3]} This conformation arises from the spatial arrangement of its two primary structural motifs: a planar phthalimide ring system and a phenyl ring, which are connected by a methylene ($-CH_2-$) bridge.^{[3][4]}

The phthalimide group itself is a planar, cyclic imide, while the benzyl group consists of a phenyl ring attached to the methylene carbon.^[3] The key feature of **N-Benzylphthalimide**'s conformation is the nearly orthogonal orientation of the phthalimide and phenyl rings.^[5] This

perpendicular arrangement is a consequence of the steric hindrance and electronic effects dictated by the sp^3 -hybridized methylene linker.

Crystallographic Data

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional structure of **N-Benzylphthalimide** in the solid state.[3][5] The compound is known to crystallize in the triclinic crystal system with the space group P-1.[5] The crystal structure reveals that the molecules pack in parallel layers of phthalimide units stacked along the a-axis, indicating the presence of π - π stacking interactions between the aromatic phthalimide rings of adjacent molecules.[4][5] These stacking interactions, along with weak intermolecular hydrogen bonds, contribute to the stability of the crystal lattice.[5]

Quantitative Structural Data

The following tables summarize the key quantitative data obtained from X-ray crystallographic analysis of **N-Benzylphthalimide**, providing a detailed insight into its bonding and geometry.

Table 1: Key Bond Lengths in **N-Benzylphthalimide**

Bond	Typical Length (Å)	Data Source
C=O (imide)	~1.21	X-ray Crystallography[3][5]
C-N (imide)	~1.38	X-ray Crystallography[3][5]

Table 2: Key Bond Angles and Dihedral Angles in **N-Benzylphthalimide**

Angle	Value (°)	Data Source
Dihedral Angle (Phthalimide vs. Phenyl)	81.3 - 86.9	X-ray Crystallography[3][5]
N1-C9-C10 Bond Angle	114.2	X-ray Crystallography[5]

Table 3: Crystallographic Parameters for **N-Benzylphthalimide** (Triclinic Polymorph)

Parameter	Value	Data Source
Space Group	P-1	X-ray Crystallography[5]
a	7.1159(3) Å	X-ray Crystallography[5]
b	8.4691(3) Å	X-ray Crystallography[5]
c	10.1461(5) Å	X-ray Crystallography[5]
α	99.480(2)°	X-ray Crystallography[5]
β	97.648(2)°	X-ray Crystallography[5]
γ	106.745(2)°	X-ray Crystallography[5]

Experimental Protocols

Synthesis of N-Benzylphthalimide

Several synthetic routes to **N-Benzylphthalimide** have been reported. The most common methods involve the reaction of a phthalic acid derivative with a benzylating agent.

Method 1: From Phthalic Anhydride and Benzylamine

This method involves the condensation of phthalic anhydride with benzylamine.[1][3]

- Reactants: Phthalic anhydride, Benzylamine.
- Solvent: Glacial acetic acid.
- Procedure:
 - Dissolve phthalic anhydride and benzylamine in glacial acetic acid.
 - Reflux the reaction mixture.
 - Upon cooling, the **N-Benzylphthalimide** product crystallizes out.
 - The product can be purified by recrystallization from a suitable solvent like ethanol.[6]

Method 2: From Phthalimide and Benzyl Chloride (Gabriel Synthesis)

This is a classic Gabriel synthesis approach for the preparation of primary amines, where **N-Benzylphthalimide** is a key intermediate.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Reactants: Phthalimide, Benzyl chloride, a weak base (e.g., potassium carbonate).
- Procedure:
 - An intimate mixture of finely powdered phthalimide and anhydrous potassium carbonate is prepared.[\[7\]](#)
 - Benzyl chloride is added to this mixture.[\[7\]](#)
 - The mixture is heated at a high temperature (e.g., 190°C) under reflux for several hours.[\[7\]](#)[\[9\]](#)
 - After the reaction, excess benzyl chloride is removed by steam distillation.[\[7\]](#)
 - The solid **N-Benzylphthalimide** product is then isolated by filtration and can be purified by recrystallization from glacial acetic acid.[\[7\]](#)

Structural Characterization

Single-Crystal X-ray Diffraction

- Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.[\[3\]](#)
- General Protocol:
 - Crystal Growth: Single crystals of **N-Benzylphthalimide** suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
 - Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

- Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

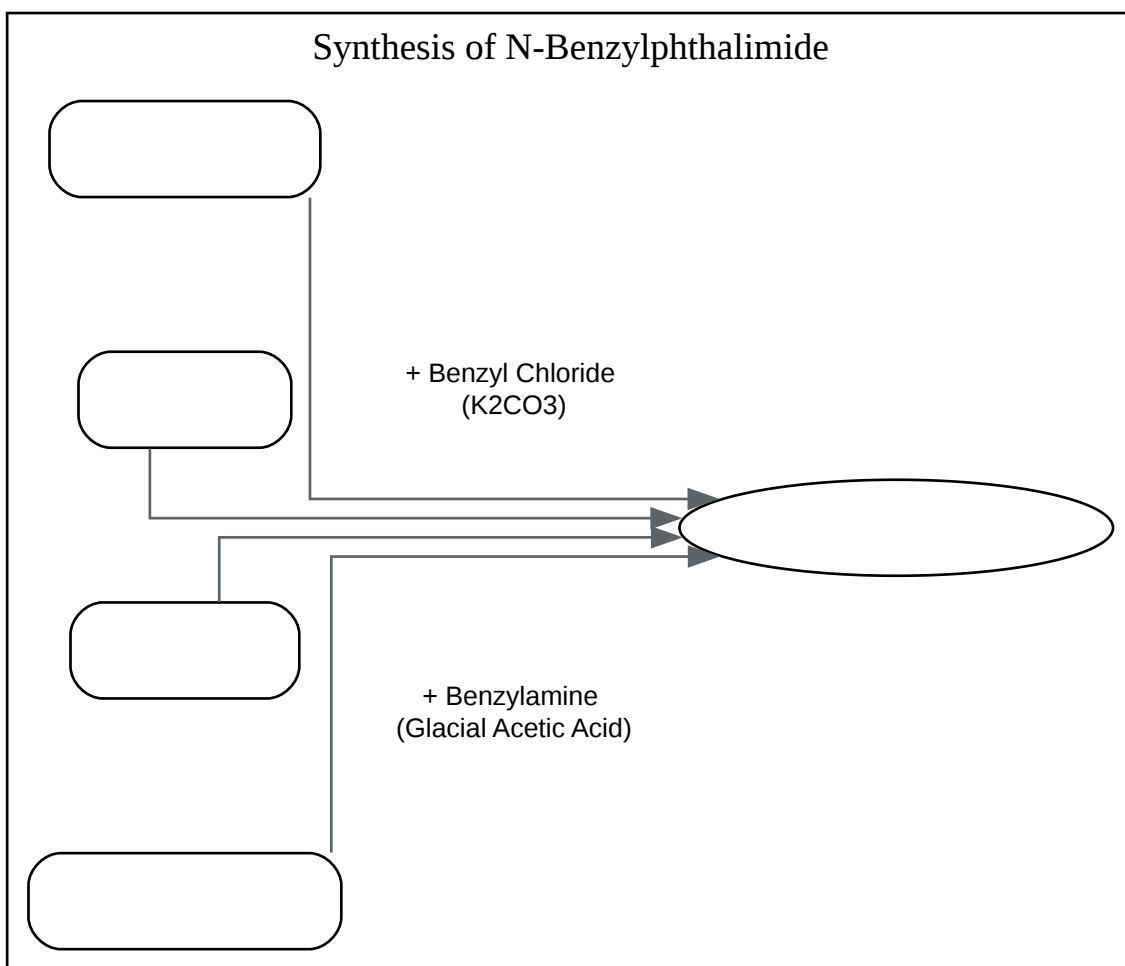
- Objective: To confirm the molecular structure and provide information about the chemical environment of the protons.
- ^1H NMR Data (in CDCl_3):
 - The benzylic methylene protons ($-\text{CH}_2-$) typically appear as a singlet around 4.83 ppm.[\[5\]](#)
 - The aromatic protons of the phthalimide and phenyl rings resonate in the region of 7.59–7.85 ppm.[\[5\]](#)

Infrared (IR) Spectroscopy

- Objective: To identify the characteristic functional groups present in the molecule.
- Key IR Absorptions:
 - Strong symmetric and asymmetric $\text{C}=\text{O}$ stretching vibrations of the imide group are observed around 1770 cm^{-1} and 1710 cm^{-1} , respectively.[\[5\]](#)

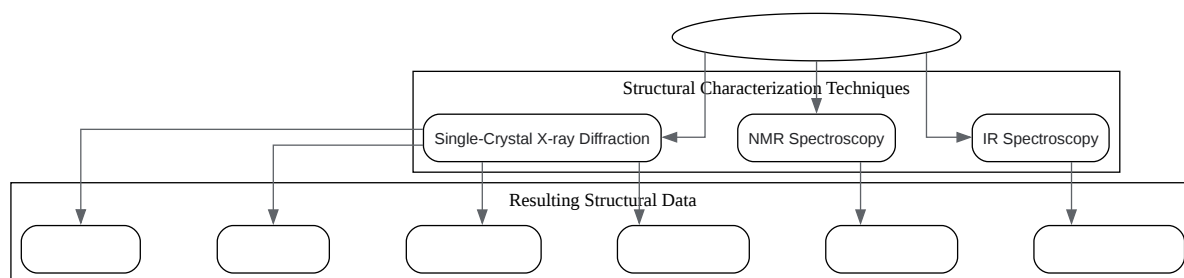
Visualizations

The following diagrams illustrate the logical relationships in the synthesis and characterization of **N-Benzylphthalimide**.



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Figure 1: Synthetic Routes to N-Benzylphthalimide.



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Figure 2: Workflow for the Structural Characterization of **N-Benzylphthalimide**.

Conclusion

The molecular structure and conformation of **N-Benzylphthalimide** are well-defined by its characteristic "roof-shaped" geometry, with the phthalimide and phenyl rings oriented nearly orthogonally to each other. This structural arrangement is supported by extensive crystallographic and spectroscopic data. The synthetic routes to **N-Benzylphthalimide** are well-established, providing efficient access to this important chemical intermediate. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in fields where the structural and synthetic aspects of **N-Benzylphthalimide** are of paramount importance.

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